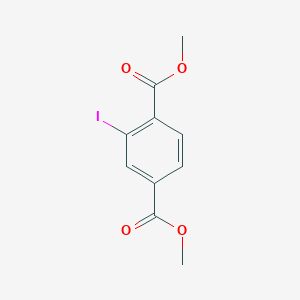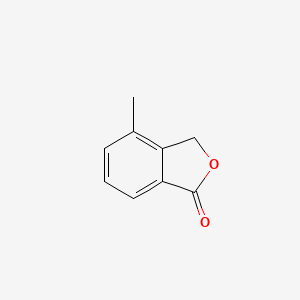![molecular formula C15H13ClO3 B1298589 Methyl 4-[(2-chlorobenzyl)oxy]benzoate CAS No. 128982-49-0](/img/structure/B1298589.png)
Methyl 4-[(2-chlorobenzyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(2-chlorobenzyl)oxy]benzoate is an organic compound with the molecular formula C15H13ClO3 It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a 2-chlorobenzyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-[(2-chlorobenzyl)oxy]benzoate can be synthesized through a multi-step process involving the following key steps:
Esterification: The initial step involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 4-hydroxybenzoate.
Etherification: The next step is the etherification of methyl 4-hydroxybenzoate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of automated systems for reagent addition and product separation enhances the overall efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(2-chlorobenzyl)oxy]benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-[(2-chlorobenzyl)oxy]benzoic acid.
Oxidation: The benzylic position can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like DMF.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic media.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl ethers.
Hydrolysis: 4-[(2-chlorobenzyl)oxy]benzoic acid.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-[(2-chlorobenzyl)oxy]benzoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its structural features.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 4-[(2-chlorobenzyl)oxy]benzoate is primarily based on its ability to undergo nucleophilic substitution and hydrolysis reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during these reactions.
Comparación Con Compuestos Similares
Methyl 4-[(2-chlorobenzyl)oxy]benzoate can be compared with other similar compounds such as:
Methyl 4-[(4-chlorobenzyl)oxy]benzoate: Similar structure but with a chlorine atom at the para position.
Methyl 4-[(2-methylbenzyl)oxy]benzoate: Similar structure but with a methyl group instead of a chlorine atom.
Methyl 4-[(2-methoxybenzyl)oxy]benzoate: Similar structure but with a methoxy group instead of a chlorine atom.
These compounds share similar synthetic routes and chemical reactivity but differ in their specific applications and properties due to the nature of the substituents.
Propiedades
IUPAC Name |
methyl 4-[(2-chlorophenyl)methoxy]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-15(17)11-6-8-13(9-7-11)19-10-12-4-2-3-5-14(12)16/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRSVFXJNTUKMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1298511.png)
![3-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1298512.png)
![1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1298514.png)










